molecular formula C18H11F3N2O5 B11588183 2-(4-nitrophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide

2-(4-nitrophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide

Cat. No.: B11588183
M. Wt: 392.3 g/mol
InChI Key: FORBMDPCLGSZFR-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide is a complex organic compound characterized by the presence of a nitrophenyl group, a chromenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Acylation: Formation of the acetamide linkage.

    Cyclization: Formation of the chromenyl ring.

    Trifluoromethylation: Introduction of the trifluoromethyl group.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, acyl chlorides for acylation, and appropriate catalysts for cyclization and trifluoromethylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalyst, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-(4-nitrophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide involves its interaction with specific molecular targets and pathways. The nitrophenyl and chromenyl groups may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-nitrophenyl)-2-oxoethyl acetate
  • (3E)-4-(2-nitrophenyl)-2-oxo-3-butenoic acid

Uniqueness

Compared to similar compounds, 2-(4-nitrophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications .

Properties

Molecular Formula

C18H11F3N2O5

Molecular Weight

392.3 g/mol

IUPAC Name

2-(4-nitrophenyl)-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]acetamide

InChI

InChI=1S/C18H11F3N2O5/c19-18(20,21)14-9-17(25)28-15-8-11(3-6-13(14)15)22-16(24)7-10-1-4-12(5-2-10)23(26)27/h1-6,8-9H,7H2,(H,22,24)

InChI Key

FORBMDPCLGSZFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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